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Acalabrutinib Clinical Trial Data at a Glance

The tables below summarize key efficacy and safety findings from recent clinical trials on Acalabrutinib-

based therapies.

Table 1: Progression-Free Survival (PFS) in Untreated CLL (AMPLIFY Trial) [1]

Treatment Regimen
Estimated 36-
Month PFS

Hazard Ratio (vs.
Chemoimmunotherapy)

P-
value

Acalabrutinib-Venetoclax 76.5% 0.65 (95% CI, 0.49-0.87) 0.004

Acalabrutinib-Venetoclax-
Obinutuzumab

83.1% Not provided <0.001

Chemoimmunotherapy (Control) 66.5% -- --

Table 2: Progression-Free Survival in Relapsed/Refractory CLL (ASCEND Trial) [2]
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Parameter
Acalabrutinib
(Monotherapy)

Investigator's Choice (Idelalisib/Rituximab or
Bendamustine/Rituximab)

Median PFS Not Reached 16.8 months

36-Month PFS
Rate

63% 21%

Hazard Ratio
(HR)

0.29 (95% CI, 0.21-0.41);
P<.0001

--

Table 3: Select Adverse Events of Clinical Interest [1] [2]

Adverse Event
(Grade 3 or Higher)

Incidence in Relapsed/Refractory CLL
(ASCEND)

Incidence in Untreated CLL
(AMPLIFY) - Acalabrutinib-
Venetoclax

Neutropenia 23% 32.3%

Infections Not separately quantified Data in publication

Other Events of
Interest

All-Grade Incidence: Atrial
fibrillation/flutter, Hypertension, Major

hemorrhage

Notable Finding: Death from
COVID-19 reported in 10 patients

Experimental Protocol Overview

Here is a simplified workflow of a typical Phase 3 clinical trial design for a BTK inhibitor like Acalabrutinib,

based on the cited studies [1] [2].
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Trial Design & Execution

Outcome Assessment

Phase 1/2: Dose Finding

Phase 3: Randomized Trial

Patient Population Intervention Group(s) Control Group

Primary Endpoint

e.g., Untreated or Relapsed/Refractory CLLe.g., Fixed-duration Acalabrutinib combo e.g., Chemoimmunotherapy

Statistical Analysis

e.g., Progression-Free Survival (PFS)

Key Secondary Endpoints

e.g., Overall Survival, Safety

Click to download full resolution via product page

Key Methodological Details [1] [2] [3]

Trial Design: The foundational studies were Phase 3, open-label, randomized, multicenter trials
designed to provide the highest level of evidence for regulatory approval.
Patient Population:

For untreated CLL (AMPLIFY): Patients were adults (median age 61) without a 17p deletion or
TP53 mutation [1].

For relapsed/refractory CLL (ASCEND): Patients had a median age of 67 [2].
Intervention & Dosing:
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Acalabrutinib was typically administered orally at 100 mg twice daily until disease progression

or unacceptable toxicity [2].
In fixed-duration regimens, it was given for a defined period (e.g., 14 cycles) in combination

with other agents like venetoclax [1].
Endpoint Assessment: Progression-free survival (PFS) was the primary endpoint, assessed by

blinded independent central review (BICR) to minimize bias [1].

Frequently Asked Questions for Researchers

Q1: How does fixed-duration therapy with a BTK inhibitor compare to continuous therapy? The

AMPLIFY trial demonstrates that a fixed-duration regimen (e.g., Acalabrutinib-Venetoclax for 14 cycles)

can achieve high 3-year PFS rates (76.5%-83.1%), offering a promising treatment strategy that may limit

long-term drug exposure and reduce the risk of cumulative toxicity or financial burden compared to

continuous therapy until progression [1].

Q2: Is Acalabrutinib effective in high-risk genetic subgroups? Yes, long-term data in relapsed/refractory

CLL shows significant PFS benefit in high-risk subgroups. For patients with del(17p) mutation, the 36-

month PFS was 66% with Acalabrutinib versus 5% with standard care. For those with unmutated IGHV, 36-

month PFS was 61% versus 17% [2].

Q3: What are the key safety considerations when designing trials with these agents? Based on the trials:

Neutropenia is a common high-grade event that requires monitoring [1] [2].
Watch for cardiac events like atrial fibrillation, though the reported incidence was relatively low [2].

Infection risk is significant, especially in the context of COVID-19, and requires vigilant management
and prophylaxis [1].

Discontinuation due to adverse events was lower with Acalabrutinib (21%) than with some
comparator regimens (e.g., 65% with idelalisib/rituximab) [2].

Summary and Research Implications

While data on Rocbrutinib is unavailable, the clinical profile of Acalabrutinib provides a strong benchmark

for BTK inhibitor development. The presented efficacy, safety, and methodological frameworks can inform

your own research design and troubleshooting.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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